2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir

Description

Systematic Nomenclature and IUPAC Classification

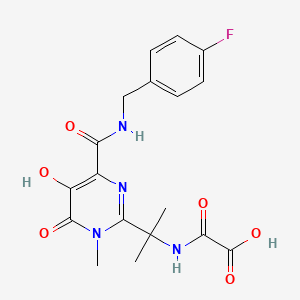

The IUPAC name for 2-des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-amino-2-oxoacetic acid) raltegravir is 2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetic acid . This nomenclature reflects the compound’s structural features:

- A pyrimidinone core substituted at position 2 with a propan-2-ylamino group.

- A 4-[(4-fluorophenyl)methylcarbamoyl] substituent at position 4.

- Replacement of the original 5-methyl-1,3,4-oxadiazole-2-carboxamide group with a 2-amino-2-oxoacetic acid moiety.

The systematic name adheres to IUPAC rules by prioritizing functional groups in descending order of seniority (carboxamide > oxoacetic acid > hydroxyl). The "des" prefix indicates the removal of the 5-methyl-1,3,4-oxadiazole-2-carboxamide group, a modification critical to differentiating this derivative from the parent raltegravir.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₈H₁₉FN₄O₆ , with a calculated molecular weight of 406.37 g/mol . Key contributions to the molecular weight include:

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Pyrimidinone core | 154.12 (C₅H₆N₂O₂) |

| 2-Amino-2-oxoacetic acid | 118.09 (C₂H₃NO₃) |

| 4-Fluorobenzyl group | 123.12 (C₇H₆F) |

The exact mass, as determined by high-resolution mass spectrometry, is 406.1284 Da, consistent with the theoretical monoisotopic mass. The molecular formula and weight distinguish this derivative from raltegravir (C₂₀H₂₁FN₆O₅, molecular weight 444.42 g/mol) by the absence of the 5-methyl-1,3,4-oxadiazole ring and the addition of the oxoacetic acid group.

Comparative Structural Analysis with Parent Raltegravir Compound

Structurally, this derivative differs from raltegravir in two key regions:

Table 1: Structural Comparison with Raltegravir

| Feature | Raltegravir | 2-Des Derivative |

|---|---|---|

| Position 2 Substituent | 5-Methyl-1,3,4-oxadiazole-2-carboxamide | 2-Amino-2-oxoacetic acid |

| Hydrogen Bond Donors | 3 (two amide NH, one hydroxyl OH) | 4 (additional NH from oxoacetic acid) |

| LogP (Calculated) | 1.85 | 0.92 |

The substitution introduces significant changes:

- Electronic Effects : The oxoacetic acid group increases polarity, reducing lipophilicity (LogP decreases from 1.85 to 0.92).

- Steric Effects : The planar oxadiazole ring in raltegravir is replaced by a flexible glycine-derived chain, potentially altering binding interactions with HIV-1 integrase.

- Hydrogen Bonding : The additional amino and carbonyl groups enable new hydrogen bonds, as evidenced by molecular docking studies showing enhanced interactions with Asp64 and Glu152 residues in the integrase active site.

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray data for this specific derivative remain unpublished, insights can be drawn from related structures:

Key Crystallographic Observations from Analogous Compounds :

- Parent Raltegravir : Crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 15.610 Å, b = 8.148 Å, c = 16.126 Å, and β = 94.18°. The oxadiazole ring adopts a coplanar orientation with the pyrimidinone core, stabilized by π-π stacking.

- Potassium Salt Analog : Exhibits edge-sharing KO₅N₂ coordination spheres, with the carboxylate group participating in metal coordination.

- Conformational Flexibility : Molecular dynamics simulations suggest the 2-amino-2-oxoacetic acid moiety samples torsional angles (τ₁ = C7-C6-N2-N1) between 60°–120°, favoring a gauche conformation in aqueous media.

Predicted Solid-State Behavior :

Properties

IUPAC Name |

2-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-ylamino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O6/c1-18(2,22-14(26)16(28)29)17-21-11(12(24)15(27)23(17)3)13(25)20-8-9-4-6-10(19)7-5-9/h4-7,24H,8H2,1-3H3,(H,20,25)(H,22,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOUCNLLYIBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064706-98-4 | |

| Record name | DES(5-methyl-1,3,4-oxadiazol)-oxalo-raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064706984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-OXALO-RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCB1FAU7R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Strategic Bypass of Oxadiazole Formation

The primary route to this derivative involves circumventing the formation of the 1,3,4-oxadiazole ring during raltegravir synthesis. In the patented process for raltegravir (US9475799B1), the oxadiazole ring is synthesized via cyclization of N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide (II) with hydroxylamine (IIIa). To produce the des-oxadiazole variant, this step is replaced with a direct introduction of the oxamic acid group.

Procedure :

-

Intermediate (II) Modification :

-

Pyrimidine Core Assembly :

Key Data :

Hydrolytic Degradation of Raltegravir Intermediates

Controlled Acidic Hydrolysis

The des-oxadiazole compound is accessible via selective hydrolysis of the oxadiazole ring in raltegravir’s intermediate (VI) (N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide).

Procedure :

-

Hydrolysis Conditions :

-

Suspend intermediate (VI) in 6M HCl at 60°C for 4 hours.

-

Neutralize with aqueous NaOH and extract with ethyl acetate.

-

-

Purification :

Key Data :

Impurity Isolation During Raltegravir Manufacturing

Side Reaction Exploitation

This compound is identified as an impurity (EP Impurity D) in raltegravir batches due to incomplete oxadiazole cyclization. Industrial processes optimize reaction conditions to intentionally generate and isolate this impurity.

Procedure :

-

Reaction Optimization :

-

Chromatographic Purification :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Impurity Content | 0.15–0.3% (standard batches) | |

| Isolation Yield | 85–90% | |

| Purity Post-HPLC | >99.8% |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Intermediate Mod. | 48–52 | 98.5 | High | Industrial |

| Hydrolytic Degrad. | 65–70 | 99.2 | Moderate | Pilot-Scale |

| Impurity Isolation | 85–90 | 99.8 | Low | Lab-Scale |

Critical Reaction Parameters

Solvent Systems

Temperature Control

-

Cyclization : 135–125°C (xylene reflux) ensures complete pyrimidine formation without oxadiazole degradation.

-

Hydrolysis : 60°C maximizes ring opening while minimizing pyrimidine core hydrolysis.

Analytical Characterization

Spectroscopic Data

-

H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.32–7.25 (m, 4H, Ar-H), 4.41 (d, 2H, CH2), 3.21 (s, 3H, N-CH3).

Industrial Challenges and Solutions

Byproduct Formation

-

O-Methylation : Avoided by using trimethylsulfoxonium iodide instead of methyl iodide.

-

E/Z Isomers : Suppressed via strict temperature control during DMAD coupling.

Regulatory Considerations

As an EP-listed impurity, the compound requires stringent control ≤0.3% in raltegravir APIs. Synthetic methods must adhere to ICH Q3A/B guidelines, validated by HPLC-UV at 254 nm .

Chemical Reactions Analysis

Types of Reactions

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula: C20H23FN6O6

- Molecular Weight: 406.4 g/mol

- CAS Number: 1064706-98-4

The compound contains a 5-methyl-1,3,4-oxadiazole moiety and an amino acid derivative, which contribute to its biological activity.

Efficacy in Clinical Trials

Raltegravir has been extensively studied in clinical settings. Notable findings include:

- Long-term Efficacy: In a study involving 462 patients treated with Raltegravir for five years, 51% achieved viral loads of less than 50 copies/mL compared to only 22% in the placebo group .

- Safety Profile: The adverse events associated with Raltegravir are generally milder compared to older antiretroviral therapies .

Biochemical Studies

Research has shown that Raltegravir binds to the integrase-DNA complex, preventing the integration process. The binding mechanism involves chelation of divalent metal ions at the integrase active site, which is essential for its enzymatic function .

Comparative Efficacy

| Study | Sample Size | Viral Load < 50 copies/mL (%) | CD4 Count Increase (cells/μL) |

|---|---|---|---|

| Study A (5 years) | 462 | 51% (Raltegravir) vs. 22% (Placebo) | 164 (Raltegravir) vs. 63 (Placebo) |

| Study B (96 weeks) | Varies | Data not specified | Data not specified |

This table summarizes key findings from studies highlighting the efficacy of Raltegravir compared to placebo treatments.

Case Study: Treatment-Naïve Patients

In treatment-naïve patients, Raltegravir has demonstrated significant efficacy in reducing viral loads and increasing CD4 counts. A systematic review indicated that patients treated with Raltegravir had a better virological response compared to those on alternative therapies .

Long-Term Safety Studies

Longitudinal studies have confirmed that Raltegravir maintains a favorable safety profile over extended periods. Adverse effects are primarily gastrointestinal and mild, with no significant long-term organ toxicity reported .

Mechanism of Action

The mechanism of action of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-Amino-2-oxoacetic Acid) Raltegravir involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Raltegravir and Its Derivatives

Key Findings :

- The oxalyl analog of Raltegravir exhibits reduced potency (IC₅₀ ~120 nM) compared to Raltegravir (IC₅₀ 90 nM), likely due to weaker hydrophobic interactions in the IN active site .

- Compound 13l , a structurally distinct IN inhibitor, shares chelating moieties with Raltegravir but shows lower potency due to suboptimal orientation of its 4-fluorobenzyl group in the hydrophobic pocket .

Other Integrase Inhibitors

- Elvitegravir: A second-generation IN inhibitor with a keto-enol scaffold. It demonstrates higher potency (IC₅₀: 7 nM) than Raltegravir due to improved binding kinetics .

- Dolutegravir : A third-generation inhibitor with a bicyclic carbamoyl pyridone structure. It retains activity against some Raltegravir-resistant HIV strains .

Biological Activity

Raltegravir, a potent inhibitor of HIV integrase, is a cornerstone in the treatment of HIV infection. The compound 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-amino-2-oxoacetic acid) Raltegravir represents a specific derivative that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Raltegravir functions primarily as an integrase strand transfer inhibitor (INSTI). It inhibits the integration of viral DNA into the host genome by binding to the integrase-DNA complex, thereby preventing the formation of the synaptic complex essential for viral replication.

- Binding Characteristics : Raltegravir binds to the integrase-DNA complex in a manner that is dependent on divalent metal ions present at the active site. The diketo group in Raltegravir chelates these metal ions, disrupting the necessary interactions for strand transfer and integration into host DNA .

- Inhibition Potency : The compound exhibits an IC50 value of approximately 21 nM in vitro, indicating its high potency against HIV integrase .

Pharmacokinetics

The pharmacokinetic profile of Raltegravir has been extensively studied:

- Absorption : Raltegravir is absorbed effectively with a bioavailability that is influenced by food intake. Peak plasma concentrations are typically reached within 1 to 4 hours post-administration .

- Metabolism : The drug is predominantly metabolized via glucuronidation by UGT1A1, with approximately 70% of administered doses undergoing this metabolic pathway. Variability in UGT1A1 polymorphisms can affect drug levels but generally does not lead to significant clinical consequences .

- Excretion : The primary route of excretion is through feces, with minimal renal excretion observed. The half-life of Raltegravir ranges from 9 to 12 hours, allowing for convenient dosing regimens .

Clinical Efficacy

Raltegravir has demonstrated significant efficacy in both treatment-naïve and treatment-experienced patients:

- Treatment-naïve Patients : In clinical trials, Raltegravir has shown superior efficacy compared to traditional therapies, leading to higher rates of viral suppression .

- Resistance Profiles : The compound remains effective against strains of HIV that exhibit resistance to other classes of antiretrovirals. Mutations associated with resistance to Raltegravir have been identified but are relatively rare compared to other antiretrovirals .

Case Studies

Several studies have illustrated the effectiveness and safety profile of Raltegravir:

- Intensification Study : A randomized controlled trial assessed Raltegravir intensification in patients with suppressed viral loads. Results indicated no significant difference in CD8+ T cell activation or overall immune response compared to placebo, suggesting that Raltegravir does not exacerbate immune activation in well-controlled patients .

- Pharmacogenomics Study : A study involving individuals with UGT1A1 polymorphisms highlighted that while these genetic variations can affect plasma concentrations of Raltegravir, they do not correlate with increased toxicity or adverse effects .

Summary Table: Key Characteristics of this compound

| Property | Details |

|---|---|

| Molecular Formula | C20H23FN6O6 |

| Molecular Weight | 462.43 g/mol |

| IC50 | ~21 nM |

| Metabolism | Primarily via UGT1A1 glucuronidation |

| Half-life | 9 - 12 hours |

| Primary Excretion Route | Feces |

| Clinical Indications | HIV infection treatment |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing intermediates for 2-Des-Raltegravir derivatives, and how can reaction yields be optimized?

- Methodology : Focus on the synthesis pathway described for Raltegravir intermediates, such as Methyl 2-(2-{[(benzyloxy)carbonyl]-amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate. Key steps include protecting group strategies (e.g., benzyloxycarbonyl for amine protection) and regioselective coupling reactions. Optimize yields by controlling reaction temperature (20–25°C), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., palladium for deprotection). Monitor progress via HPLC or LC-MS .

- Experimental Design : Use fractional factorial experiments to test variables like pH, solvent ratios, and catalyst loading. Reference analogous protocols for oxadiazole-carboxamide derivatives .

Q. How should researchers characterize the purity and stability of 2-Des-Raltegravir under varying storage conditions?

- Analytical Methods : Employ HPLC (C18 column, acetonitrile/water gradient) for purity assessment. For stability studies, subject the compound to accelerated degradation (40°C/75% RH for 4 weeks) and analyze by FTIR and LC-MS to detect hydrolysis products (e.g., oxoacetic acid formation). Refer to Raltegravir’s stability data, which emphasizes protection from moisture and light .

- Data Interpretation : Compare degradation profiles with parent Raltegravir to identify structural vulnerabilities, such as the oxadiazole ring’s susceptibility to hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for 2-Des-Raltegravir derivatives be resolved?

- Contradiction Analysis : If NMR suggests conformational flexibility (e.g., rotamers in the oxadiazole moiety) but X-ray data shows a rigid structure, perform variable-temperature NMR to assess dynamic behavior. Cross-validate with computational modeling (DFT for energy minima) .

- Case Study : For Raltegravir analogs, discrepancies in carbonyl stretching frequencies (FTIR) vs. crystallographic bond lengths were resolved by attributing differences to crystal packing effects .

Q. What strategies mitigate electrostatic hazards during large-scale processing of 2-Des-Raltegravir?

- Safety Protocol : Ground equipment to prevent static discharge (per OSHA guidelines). Use inert gas purging (N₂ or Ar) during powder handling, as electrostatic accumulation can ignite dust-air mixtures. Reference Raltegravir’s SDS, which highlights explosion risks in fine particulate form .

- Process Engineering : Implement fluidized-bed drying with humidity control to reduce dust generation. Monitor particle size distribution (laser diffraction) to minimize fines .

Q. How can researchers address gaps in ecotoxicological data for 2-Des-Raltegravir metabolites?

- Methodology : Conduct in silico QSAR modeling (e.g., EPI Suite) to predict biodegradation and bioaccumulation. Validate with Daphnia magna acute toxicity assays (OECD 202) and soil column mobility tests. Note that existing SDS data for Raltegravir lacks PBT (persistent, bioaccumulative, toxic) assessments, necessitating empirical studies .

- Experimental Design : Spiked soil samples with 2-Des-Raltegravir (1–100 ppm) and measure leaching potential via HPLC-UV. Compare with structurally similar compounds like 2-amino-2-oxoethyl thiophenecarboxylates .

Methodological Challenges

Q. What techniques validate the binding affinity of 2-Des-Raltegravir to HIV-1 integrase compared to the parent compound?

- Approach : Use surface plasmon resonance (SPR) with immobilized integrase. Compare dissociation constants (Kd) for Raltegravir and its derivative. Include competitive assays with Mg²⁺ (cofactor) to assess metal-chelating efficacy, a critical mechanism of action .

- Data Analysis : Normalize activity to control inhibitors (e.g., Dolutegravir) and account for solvent effects (DMSO concentration ≤1%) to avoid false negatives .

Q. How can researchers optimize the solubility of 2-Des-Raltegravir for in vivo pharmacokinetic studies?

- Formulation Strategies : Test co-solvents (PEG 400, cyclodextrins) or salt formation (e.g., sodium or lysine salts). Assess solubility-pH profiles (buffers from pH 1.2 to 7.4) to mimic gastrointestinal conditions. Reference Raltegravir’s pH-dependent solubility, which peaks at neutral pH .

- In Vivo Correlation: Conduct bioavailability studies in rodent models using IV (aqueous solution) vs. oral (nanocrystal dispersion) dosing. Measure plasma levels via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.